

A Comprehensive Technical Guide to Methyl 2-hydroxy-4-nitrobenzoate

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Compound of Interest

Compound Name: **Methyl 2-hydroxy-4-nitrobenzoate**

Cat. No.: **B089193**

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Introduction

Methyl 2-hydroxy-4-nitrobenzoate is an aromatic ester of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring a nitro group and a hydroxyl group on the benzene ring, provides a versatile scaffold for the development of novel compounds with potential therapeutic applications. The electron-withdrawing nature of the nitro group and the hydrogen-bonding capability of the hydroxyl group influence the molecule's reactivity and potential biological interactions. This technical guide provides an in-depth overview of the chemical properties, synthesis, and analytical characterization of **Methyl 2-hydroxy-4-nitrobenzoate**.

Chemical and Physical Properties

A summary of the key physical and chemical properties of **Methyl 2-hydroxy-4-nitrobenzoate** is presented in Table 1. These properties are crucial for its handling, storage, and application in experimental settings.

Table 1: Physical and Chemical Properties of **Methyl 2-hydroxy-4-nitrobenzoate**

Property	Value	Reference
CAS Number	13684-28-1	[1]
Molecular Formula	C ₈ H ₇ NO ₅	[1]
Molecular Weight	197.15 g/mol	[1]
Appearance	Solid	
Density	1.4±0.1 g/cm ³	
Boiling Point	324.5±32.0 °C at 760 mmHg	
Flash Point	150.1±25.1 °C	[1]
PSA (Polar Surface Area)	92.35 Å ²	[1]
Exact Mass	197.032425	[1]

Spectroscopic Data

The structural elucidation of **Methyl 2-hydroxy-4-nitrobenzoate** relies on various spectroscopic techniques. While publicly available, high-resolution spectra for this specific compound are limited, data for closely related isomers and precursors provide valuable reference points. Key expected spectral features are summarized in Table 2. ChemicalBook indicates the availability of ¹H NMR, ¹³C NMR, IR, and Mass spectra for **Methyl 2-hydroxy-4-nitrobenzoate**.[\[2\]](#)

Table 2: Expected Spectroscopic Data for **Methyl 2-hydroxy-4-nitrobenzoate**

Technique	Expected Peaks/Signals
¹ H NMR	Signals corresponding to the aromatic protons (likely showing complex splitting patterns due to substitution), a singlet for the methyl ester protons, and a broad singlet for the hydroxyl proton. The exact chemical shifts would be influenced by the positions of the nitro and hydroxyl groups.
¹³ C NMR	Resonances for the carbonyl carbon of the ester, the aromatic carbons (with shifts influenced by the electron-withdrawing nitro group and electron-donating hydroxyl group), and the methyl carbon of the ester.
IR Spectroscopy	Characteristic absorption bands for the O-H stretch of the hydroxyl group, the C=O stretch of the ester, the N-O stretches of the nitro group, and C-H and C=C stretches of the aromatic ring.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the loss of the methoxy group, the nitro group, and other fragments.

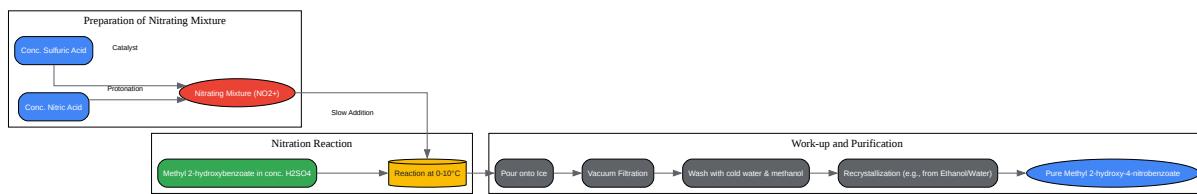
Experimental Protocols

The synthesis of **Methyl 2-hydroxy-4-nitrobenzoate** can be approached through two primary synthetic routes: the nitration of a hydroxylated benzoate precursor or the esterification of a nitrated hydroxybenzoic acid. Detailed experimental protocols for analogous reactions are provided below as a guide for laboratory synthesis.

Synthesis Route 1: Nitration of Methyl 2-hydroxybenzoate

This method involves the electrophilic aromatic substitution of Methyl 2-hydroxybenzoate (Methyl Salicylate) using a nitrating agent. The hydroxyl group is an ortho-, para-director; therefore, careful control of reaction conditions is necessary to favor the formation of the desired 4-nitro isomer.

Experimental Workflow: Nitration of an Aromatic Ester



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Caption: Workflow for the nitration of Methyl 2-hydroxybenzoate.

Detailed Methodology (Adapted from the nitration of methyl benzoate):[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

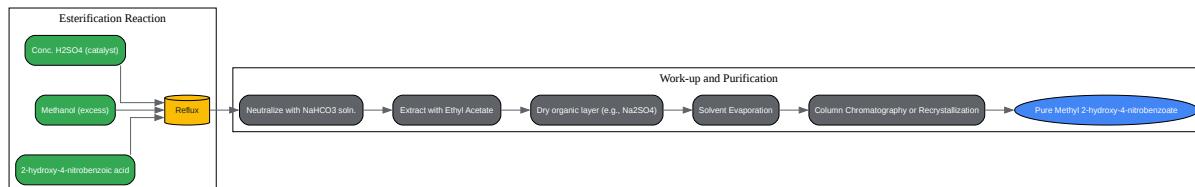
- Preparation of the Nitrating Mixture: In a separate flask, cautiously add a specific volume of concentrated nitric acid to an equal volume of concentrated sulfuric acid. This mixture should be prepared in an ice bath to dissipate the heat generated.
- Reaction Setup: Dissolve Methyl 2-hydroxybenzoate in a minimal amount of concentrated sulfuric acid in a reaction flask equipped with a magnetic stirrer. Cool the flask in an ice-salt bath to maintain a temperature between 0 and 10 °C.

- Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of Methyl 2-hydroxybenzoate. The temperature of the reaction mixture must be carefully monitored and maintained below 15 °C to minimize the formation of by-products.
- Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for a designated period (e.g., 15-30 minutes) to ensure the reaction goes to completion.
- Work-up: Pour the reaction mixture slowly onto crushed ice with constant stirring. The crude product will precipitate out of the solution.
- Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water to remove any residual acid. A subsequent wash with a small amount of cold methanol can help remove some impurities.^{[3][5]} The crude product can then be purified by recrystallization from a suitable solvent system, such as ethanol-water.

Synthesis Route 2: Fischer Esterification of 2-hydroxy-4-nitrobenzoic acid

This route involves the acid-catalyzed esterification of 2-hydroxy-4-nitrobenzoic acid with methanol. This is a reversible reaction, and using an excess of methanol can help drive the equilibrium towards the product side.

Experimental Workflow: Fischer Esterification



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Caption: Workflow for the Fischer esterification of 2-hydroxy-4-nitrobenzoic acid.

Detailed Methodology (Adapted from the esterification of similar carboxylic acids):[8]

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, dissolve 2-hydroxy-4-nitrobenzoic acid in an excess of methanol.
- **Catalysis:** Cautiously add a catalytic amount of concentrated sulfuric acid to the solution.
- **Reflux:** Heat the reaction mixture to reflux and maintain it for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and neutralize the excess acid with a saturated solution of sodium bicarbonate.
- **Extraction:** Extract the product into an organic solvent such as ethyl acetate.
- **Purification:** Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Safety Information

Methyl 2-hydroxy-4-nitrobenzoate and its precursors should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. The acids used in the synthesis are highly corrosive. For detailed safety information, refer to the Safety Data Sheet (SDS) of the specific chemicals being used.

Conclusion

Methyl 2-hydroxy-4-nitrobenzoate is a valuable building block in organic synthesis. This guide has provided a comprehensive overview of its chemical and physical properties, expected spectroscopic data, and detailed, adaptable protocols for its synthesis. The provided information is intended to support researchers and scientists in the safe and efficient handling and application of this compound in their research and development endeavors.

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